1-(3-Chloro-4-methoxyphenyl)-2,5-dimethyl-3-[(1E)-2-nitroethenyl]-1H-pyrrole
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Overview
Description
1-(3-Chloro-4-methoxyphenyl)-2,5-dimethyl-3-[(1E)-2-nitroethenyl]-1H-pyrrole is a complex organic compound with a unique structure that combines a pyrrole ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methoxyphenyl)-2,5-dimethyl-3-[(1E)-2-nitroethenyl]-1H-pyrrole typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 3-chloro-4-methoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methoxyphenyl)-2,5-dimethyl-3-[(1E)-2-nitroethenyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Addition: The nitroethenyl group can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide.
Addition: Nucleophiles like thiols, amines, and bases.
Major Products
Reduction: 1-(3-Amino-4-methoxyphenyl)-2,5-dimethyl-3-[(1E)-2-nitroethenyl]-1H-pyrrole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Addition: Michael adducts with different nucleophiles.
Scientific Research Applications
1-(3-Chloro-4-methoxyphenyl)-2,5-dimethyl-3-[(1E)-2-nitroethenyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-2,5-dimethyl-3-[(1E)-2-nitroethenyl]-1H-pyrrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro and methoxy groups can also participate in binding interactions with proteins or enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole: Lacks the nitroethenyl group, leading to different reactivity and applications.
1-(3-Chloro-4-methoxyphenyl)-2,5-dimethyl-3-[(1E)-2-ethenyl]-1H-pyrrole:
Uniqueness
1-(3-Chloro-4-methoxyphenyl)-2,5-dimethyl-3-[(1E)-2-nitroethenyl]-1H-pyrrole is unique due to the presence of both the nitro and chloro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-3-[(E)-2-nitroethenyl]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-10-8-12(6-7-17(19)20)11(2)18(10)13-4-5-15(21-3)14(16)9-13/h4-9H,1-3H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGSDLJOCUESGU-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)OC)Cl)C)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)OC)Cl)C)/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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